Sulfachloropyrazine-(phenyl-13C6) chemical structure and exact mass
Sulfachloropyrazine-(phenyl-13C6) chemical structure and exact mass
An In-Depth Technical Guide to Sulfachloropyrazine-(phenyl-13C6) for Advanced Analytical Applications
Introduction
Sulfachloropyrazine is a sulfonamide antibiotic primarily employed in veterinary medicine to treat and prevent coccidiosis and other bacterial infections in poultry and livestock.[1] In the landscape of drug development, food safety, and environmental monitoring, the precise and accurate quantification of such residues is paramount. The analytical challenges posed by complex biological matrices, however, necessitate sophisticated methodologies to ensure data integrity.
This guide delves into the core attributes and applications of Sulfachloropyrazine-(phenyl-13C6), a stable isotope-labeled (SIL) analogue of the parent drug. The incorporation of six heavy carbon-13 (¹³C) atoms into the phenyl ring creates a molecule that is chemically identical to sulfachloropyrazine but mass-shifted by six Daltons.[2] This property makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis. As a Senior Application Scientist, this document will not only present the "what" and "how" but also the critical "why," providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for its effective implementation.
Part 1: Physicochemical Characterization
A thorough understanding of the fundamental properties of an analytical standard is the bedrock of robust method development. This section outlines the essential physicochemical characteristics of Sulfachloropyrazine-(phenyl-13C6).
Chemical Structure
The molecule's structure is foundational to its behavior. The IUPAC name for this compound is 4-amino-N-(6-chloropyrazin-2-yl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-sulfonamide.[3] The key feature is the replacement of the six naturally occurring carbon atoms in the benzene ring with ¹³C isotopes.
Caption: Chemical structure of Sulfachloropyrazine-(phenyl-13C6).
Physicochemical Properties
The data below are essential for instrument setup, solution preparation, and data interpretation. The exact mass is particularly critical for high-resolution mass spectrometry.
| Property | Value | Source |
| CAS Number | 1416711-61-9 | [3][4][5] |
| Molecular Formula | ¹³C₆C₄H₉ClN₄O₂S | [3][4][6] |
| Molecular Weight | ~290.68 g/mol | [2][4] |
| Monoisotopic Exact Mass | 290.033604 Da | Calculated |
Note on Exact Mass Calculation: The monoisotopic exact mass of unlabeled Sulfachloropyrazine (C₁₀H₉ClN₄O₂S) is 284.0134744 Da.[1] The mass difference arises from replacing six ¹²C atoms (12.000000 Da) with six ¹³C atoms (13.003355 Da). The mass increase is 6 x (13.003355 - 12.000000) = 6.02013 Da. Therefore, the calculated exact mass is 284.0134744 + 6.02013 = 290.0336044 Da .
Part 2: The Role of Sulfachloropyrazine-(phenyl-13C6) in Isotope Dilution Mass Spectrometry
The "Gold Standard" Principle
The core value of Sulfachloropyrazine-(phenyl-13C6) lies in its application as an internal standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). This is not merely a matter of convenience; it is a fundamental strategy for achieving the highest level of analytical accuracy.
Causality of Experimental Choice: Why use a stable isotope-labeled internal standard?
-
Co-elution: The SIL-IS is structurally identical to the target analyte, causing it to exhibit the exact same chromatographic behavior. It elutes at the same retention time, ensuring that it experiences the same matrix effects at the point of ionization.
-
Correction for Matrix Effects: In complex matrices like animal tissue or plasma, other co-eluting molecules can suppress or enhance the ionization of the target analyte in the mass spectrometer's source. Because the SIL-IS is affected in precisely the same way, the ratio of the analyte signal to the IS signal remains constant, effectively nullifying the matrix effect.
-
Correction for Sample Loss: Any loss of analyte during the multi-step sample preparation and extraction process will be mirrored by a proportional loss of the SIL-IS, which is added at the very beginning. The final analyte/IS ratio remains unaffected, thus correcting for variations in extraction efficiency.
This self-validating system ensures that the final calculated concentration is robust and independent of variations in sample handling and instrument performance.
Logical Framework for Quantitative Analysis
The successful implementation of an IDMS method follows a structured and logical workflow. This ensures reproducibility and traceability from sample receipt to final data reporting.
Caption: Workflow for quantitative analysis using an internal standard.
Part 3: Experimental Protocol: Quantification of Sulfachloropyrazine in Poultry Muscle via LC-MS/MS
This section provides a detailed, field-proven protocol for the quantification of sulfachloropyrazine in a challenging biological matrix.
Objective: To accurately determine the concentration of sulfachloropyrazine in a poultry muscle sample using Sulfachloropyrazine-(phenyl-13C6) as an internal standard.
1. Materials & Reagents
-
Standards: Sulfachloropyrazine (certified reference material), Sulfachloropyrazine-(phenyl-13C6) (e.g., 100 µg/mL in acetonitrile).[5]
-
Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid.
-
Equipment: Homogenizer, refrigerated centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., polymeric reversed-phase), nitrogen evaporator, analytical balance, Class A volumetric flasks.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
2. Preparation of Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of sulfachloropyrazine, dissolve in methanol, and bring to a final volume of 10 mL.
-
IS Stock (10 µg/mL): Dilute the commercial 100 µg/mL standard 1:10 with acetonitrile.
-
IS Working Solution (100 ng/mL): Perform a further 1:100 dilution of the IS Stock with 50:50 acetonitrile/water.
-
Calibration Standards (0.5 - 100 ng/mL): Prepare a series of dilutions from the analyte stock in a blank matrix extract to create a calibration curve.
3. Step-by-Step Methodology
-
Sample Preparation (Homogenization):
-
Weigh 2.0 ± 0.1 g of homogenized poultry muscle tissue into a 50 mL centrifuge tube.
-
Rationale: A representative sample size is crucial for accuracy.
-
-
Internal Standard Spiking:
-
Add 100 µL of the IS working solution (100 ng/mL) to every sample, calibrator, and QC at the outset. This results in a final IS concentration of 5 ng/g in the sample.
-
Rationale: Adding the IS at the very first step ensures it undergoes all subsequent extraction steps alongside the native analyte, enabling accurate correction for recovery losses.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Homogenize for 1 minute, then shake vigorously for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant (acetonitrile layer) to a clean tube.
-
Rationale: Acetonitrile efficiently precipitates proteins while extracting the sulfonamide analyte.
-
-
Cleanup (Solid-Phase Extraction):
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under nitrogen for 5 minutes.
-
Elute the analyte and IS with 5 mL of acetonitrile.
-
Rationale: This cleanup step is critical for removing matrix components that could interfere with the analysis and cause ion suppression.
-
-
Concentration & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% formic acid).
-
Rationale: This step concentrates the sample to improve detection limits and ensures the sample solvent is compatible with the LC mobile phase to prevent peak distortion.
-
4. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| Sulfachloropyrazine | 285.0 | 156.1 | Precursor is [M+H]⁺. Product corresponds to the aminobenzenesulfonyl fragment. |
| Sulfachloropyrazine-(phenyl-13C6) | 291.0 | 162.1 | Precursor is [¹³C₆-M+H]⁺. Product is also shifted by +6 Da, confirming the fragment contains the labeled phenyl ring. |
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard for all injections.
-
Calculate the Peak Area Ratio (PAR) = (Area of Sulfachloropyrazine) / (Area of Sulfachloropyrazine-(phenyl-13C6)).
-
Construct a calibration curve by plotting the PAR against the known concentration of each calibration standard. Apply a linear regression with 1/x weighting.
-
Determine the concentration of sulfachloropyrazine in the unknown samples by interpolating their PAR values from the calibration curve.
Conclusion
Sulfachloropyrazine-(phenyl-13C6) is more than just a reference material; it is an enabling tool for achieving the highest standards of analytical precision and accuracy. Its use as a stable isotope-labeled internal standard provides a self-validating system that corrects for the inevitable variations in sample preparation and instrument response, particularly in complex biological matrices. The methodologies and principles outlined in this guide demonstrate its critical role in ensuring the reliability of data in veterinary drug residue analysis, pharmacokinetic studies, and other demanding research and regulatory applications. By understanding its properties and applying it within a logical analytical framework, scientists can generate data that is not only correct but also defensible.
References
-
Title: Sulfachloropyrazine 13C6 (phenyl 13C6) (100 µg/mL in Acetonitrile) | Analytical Reference Material Source: Novachem URL: [Link]
-
Title: Sulfachlorpyrazine | C10H9ClN4O2S | CID 164867 Source: PubChem - National Institutes of Health URL: [Link]
Sources
- 1. Sulfachlorpyrazine | C10H9ClN4O2S | CID 164867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. Sulfachloropyrazine 13C6 (phenyl 13C6) | CymitQuimica [cymitquimica.com]
- 4. Sulfachloropyrazine-(phenyl-13C6) VETRANAL , analytical standard 1416711-61-9 [sigmaaldrich.com]
- 5. Sulfachloropyrazine 13C6 (phenyl 13C6) (100 µg/mL in Acetonitrile) | Analytical Reference Material | Novachem [novachem.com.au]
- 6. hpc-standards.com [hpc-standards.com]
